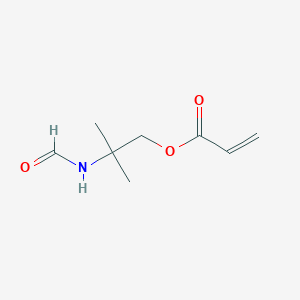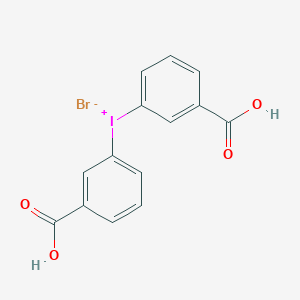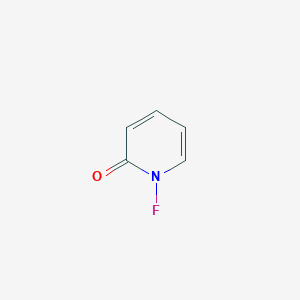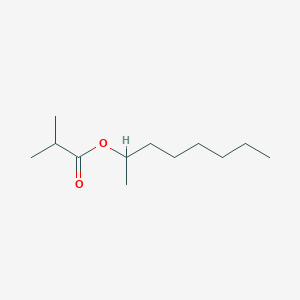
octan-2-yl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octan-2-yl 2-methylpropanoate: is an organic ester compound with the molecular formula C12H24O2. It is formed by the esterification of octan-2-ol and 2-methylpropanoic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octan-2-yl 2-methylpropanoate typically involves the esterification reaction between octan-2-ol and 2-methylpropanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Octan-2-ol+2-methylpropanoic acidAcid CatalystOctan-2-yl 2-methylpropanoate+Water
Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. Additionally, the use of azeotropic distillation can help remove water from the reaction mixture, driving the equilibrium towards the formation of the ester.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Octan-2-yl 2-methylpropanoate can undergo hydrolysis in the presence of a strong acid or base to yield octan-2-ol and 2-methylpropanoic acid.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can lead to the formation of alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Octan-2-ol and 2-methylpropanoic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octan-2-yl 2-methylpropanoate is used as a model compound in esterification and hydrolysis studies. It helps in understanding reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the metabolism of esters in living organisms. It serves as a substrate for esterases and lipases, enzymes that catalyze the hydrolysis of esters.
Medicine: While not directly used as a drug, this compound is employed in the formulation of certain pharmaceuticals to enhance their fragrance and flavor.
Industry: The compound is widely used in the fragrance and flavor industry due to its pleasant fruity odor. It is also used as an intermediate in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of octan-2-yl 2-methylpropanoate primarily involves its hydrolysis by esterases and lipases. These enzymes catalyze the cleavage of the ester bond, resulting in the formation of octan-2-ol and 2-methylpropanoic acid. The molecular targets are the ester bonds, and the pathways involved include enzymatic hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Octan-2-yl acetate: Similar ester with a fruity odor, used in fragrances.
Octan-2-yl butanoate: Another ester with a pleasant smell, used in flavorings.
Octan-2-yl hexanoate: Used in the fragrance industry, similar in structure and function.
Uniqueness: Octan-2-yl 2-methylpropanoate is unique due to its specific combination of octan-2-ol and 2-methylpropanoic acid, which imparts a distinct fruity odor. Its applications in both the fragrance and flavor industry, as well as its use in scientific research, highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
84782-06-9 |
|---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
octan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C12H24O2/c1-5-6-7-8-9-11(4)14-12(13)10(2)3/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
BWPDWQCDWWTXAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)OC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


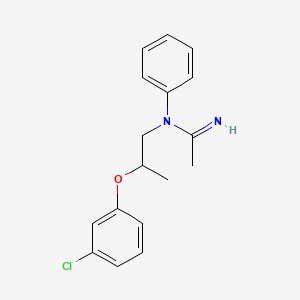
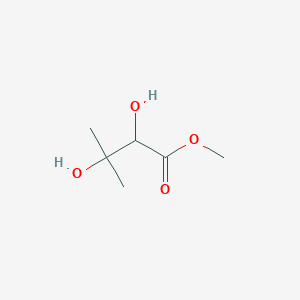
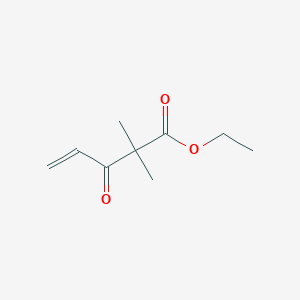
![2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate](/img/structure/B14427209.png)
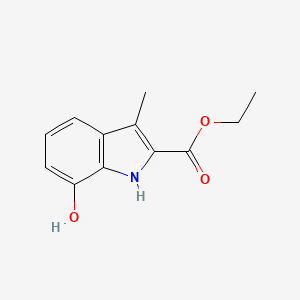
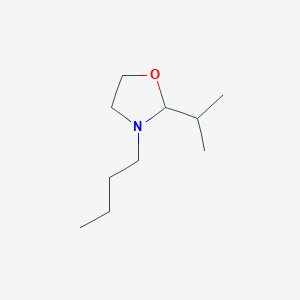
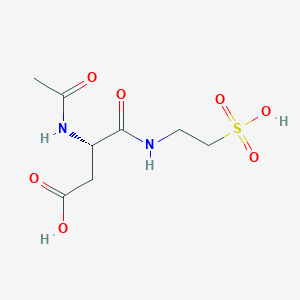
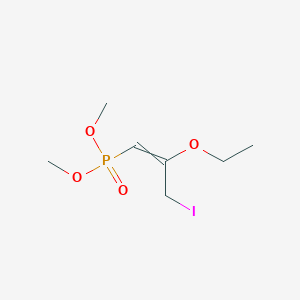
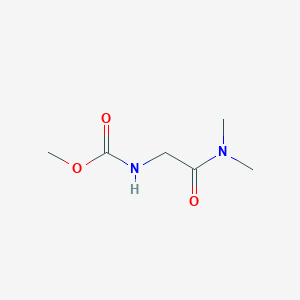
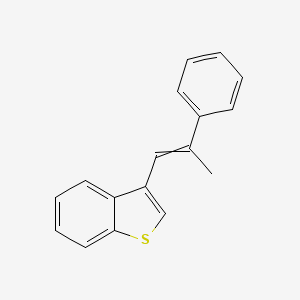
![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)
